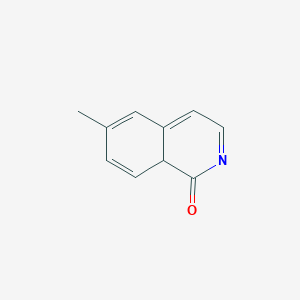

6-methyl-8aH-isoquinolin-1-one

描述

Structure

3D Structure

属性

分子式 |

C10H9NO |

|---|---|

分子量 |

159.18 g/mol |

IUPAC 名称 |

6-methyl-8aH-isoquinolin-1-one |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6,9H,1H3 |

InChI 键 |

LUXRRJRYVAJEHL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=CC=NC(=O)C2C=C1 |

产品来源 |

United States |

Synthetic Methodologies for 6 Methyl 8ah Isoquinolin 1 One and Analogous Structures

Classical and Established Reaction Pathways

Traditional methods for the synthesis of the isoquinoline (B145761) and isoquinolinone core have long been established, primarily relying on cyclization and intramolecular condensation reactions. These methods often serve as the foundation for constructing the fundamental heterocyclic framework.

Cyclization Reactions in Isoquinolinone Synthesis

Cyclization reactions are a cornerstone in the synthesis of isoquinolinone derivatives. Among the most notable are the Bischler-Napieralski and Pictet-Spengler reactions, which typically yield dihydro- and tetrahydroisoquinolines, respectively. These intermediates can then be further oxidized or modified to produce the desired isoquinolinone.

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 3,4-dihydroisoquinolines. nih.govnih.gov For the synthesis of a 6-methyl substituted isoquinolinone, a corresponding 4-methyl-phenylethylamine derivative would be the starting material. The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline or potentially converted to the desired isoquinolin-1-one through various oxidative methods. The reaction is most effective with electron-rich aromatic rings, and the presence of a methyl group on the phenyl ring would facilitate the electrophilic aromatic substitution. mdpi.com

The Pictet-Spengler reaction , on the other hand, condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. sioc-journal.cn This method is widely used for the synthesis of alkaloids and related compounds. To obtain an isoquinolin-1-one, the resulting tetrahydroisoquinoline would require oxidation of both the heterocyclic ring and the benzylic position.

Intramolecular Condensations

Intramolecular condensation reactions provide a direct route to the isoquinolinone ring system by forming a bond between a nitrogen atom and a carbonyl group within the same molecule. A common strategy involves the cyclization of an appropriately substituted benzamide (B126) or a related acyclic precursor. For instance, the cyclization of ortho-alkynylbenzamides can lead to the formation of isoquinolin-1-ones.

Modern and Advanced Synthetic Transformations

Contemporary organic synthesis has seen the advent of powerful transition metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel bond-forming strategies for the construction of complex heterocyclic systems like isoquinolinones.

Transition Metal-Catalyzed Strategies for Ring Formation

Palladium and copper catalysts have emerged as particularly versatile tools for the synthesis of isoquinolines and isoquinolinones. These methods often involve cross-coupling reactions followed by a cyclization event, or direct C-H activation and annulation.

Palladium-catalyzed reactions have been extensively developed for the synthesis of a wide array of heterocyclic compounds. nih.gov These methods often provide access to highly substituted and functionalized isoquinolinone cores. A common approach involves a palladium-catalyzed cross-coupling reaction to assemble a precursor that can then undergo cyclization. For example, the α-arylation of ketones with aryl halides can be followed by cyclization to form isoquinolines. nih.gov

Another powerful strategy is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes, which affords 3,4-dihydroisoquinolin-1(2H)-ones in good yields and with high regioselectivity. mdpi.com This method could be adapted for the synthesis of 6-methyl substituted analogs by starting with the corresponding N-methoxy-4-methylbenzamide.

Table 1: Examples of Palladium-Catalyzed Synthesis of Isoquinolinone Analogs

| Entry | Starting Materials | Catalyst/Reagents | Product | Yield (%) |

| 1 | N-methoxybenzamide, Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 4-Ethoxycarbonyl-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 87 |

| 2 | N-methoxy-4-methylbenzamide, Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 4-Ethoxycarbonyl-3,6-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 82 |

| 3 | N-methoxybenzamide, Phenyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 4-(Phenoxycarbonyl)-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |

Data compiled from representative literature on analogous reactions.

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of isoquinoline and isoquinolinone derivatives. These methods are often cost-effective and can proceed under mild reaction conditions. One-pot multi-component reactions mediated by copper iodide (CuI) have been developed for the preparation of isoquinoline derivatives from 2-bromobenzaldehydes, terminal alkynes, and an amine source. sioc-journal.cn

Furthermore, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and efficient route to isoquinolines. mdpi.com By modifying the substrate, this methodology could potentially be directed towards the synthesis of isoquinolin-1-ones. Copper-mediated oxidative functionalization of C(sp³)-H bonds with isoquinolines has also been reported to yield N-alkyl isoquinolin-1(2H)-ones. nih.gov

Table 2: Examples of Copper-Mediated Synthesis of Isoquinoline Analogs

| Entry | Starting Materials | Catalyst/Reagents | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde, Phenylacetylene, tert-Butylamine | CuI, Microwave | 3-Phenylisoquinoline | 85 |

| 2 | (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI, H₂O | 1-Methyl-3-phenylisoquinoline | 92 |

| 3 | Isoquinoline, Toluene | Cu(OAc)₂, K₂S₂O₈ | N-Benzylisoquinolin-1(2H)-one | 78 |

Data compiled from representative literature on analogous reactions.

Nickel-Catalyzed Enantioselective Intramolecular Reactions

Nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed processes for the construction of complex molecular architectures. In the context of isoquinolin-1-one synthesis, enantioselective intramolecular reactions, such as the Mizoroki-Heck reaction, are particularly valuable for creating chiral centers with high stereocontrol.

The enantioselective intramolecular Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. This process, when catalyzed by a chiral nickel complex, can lead to the formation of cyclic products with excellent enantioselectivity. While specific examples detailing the synthesis of 6-methyl-8aH-isoquinolin-1-one via this method are not extensively reported, the synthesis of structurally analogous phenanthridinone derivatives provides significant insight into the potential of this methodology. whiterose.ac.uknih.gov

A notable study demonstrated the use of a Ni-catalyzed enantioselective intramolecular Mizoroki-Heck reaction to transform symmetrical 1,4-cyclohexadienes bearing an attached aryl halide into phenanthridinone analogues. whiterose.ac.uk This reaction creates a quaternary stereocenter, a feature often challenging to construct selectively. The use of a newly synthesized chiral iQuinox-type bidentate ligand was crucial for achieving good enantioselectivity. whiterose.ac.uk The reaction proceeds under relatively mild conditions and offers a significantly faster reaction rate compared to analogous palladium-catalyzed systems. whiterose.ac.uk

Key Features of Ni-Catalyzed Enantioselective Intramolecular Heck Reactions:

Cost-Effectiveness: Nickel is a more abundant and less expensive metal than palladium.

High Reactivity: Nickel catalysts can often promote reactions at lower temperatures and with shorter reaction times.

Enantioselectivity: The use of chiral ligands allows for the synthesis of enantioenriched products.

Formation of Quaternary Stereocenters: This methodology is effective in constructing challenging all-carbon quaternary centers. whiterose.ac.uk

| Substrate | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| N-(2-bromophenyl)-N-methyl-cyclohex-2-en-1-amine | NiCl2(dme)/iQuinox | DMF | 80 | 85 | 92 | whiterose.ac.uk |

| N-(2-bromophenyl)-N-methyl-1-phenyl-cyclohex-2-en-1-amine | Ni(cod)2/L15 | Toluene | 60 | 54 | 88 | semanticscholar.org |

Radical Cascade Cyclizations

Radical cascade cyclizations offer a powerful and efficient method for the construction of complex polycyclic systems, including the isoquinolin-1-one core. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. Visible-light-induced radical cyclizations have gained particular prominence as a green and sustainable synthetic tool. acs.orgacs.orgnih.gov

The general strategy involves the generation of a radical species that undergoes a series of intramolecular cyclization events to form the desired heterocyclic scaffold. For the synthesis of isoquinolin-1-one derivatives, this typically involves the cyclization of an N-acyl radical onto an alkyne or alkene moiety.

A recent study detailed a visible-light-driven cascade radical cyclization for the synthesis of α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. nih.govnih.gov In this process, a radical is generated from an α-carbonyl alkyl bromide, which then adds to an N-methacryloyl-2-phenylbenzimidazole substrate, initiating a cascade cyclization to afford the polycyclic product in good to excellent yields. nih.govnih.gov While this example leads to a more complex fused system, the underlying principles of radical addition and cyclization are directly applicable to the synthesis of simpler isoquinolin-1-ones.

| Reactant 1 | Reactant 2 | Photocatalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-methacryloyl-2-phenylbenzimidazole | 2-bromoacetophenone | fac-Ir(ppy)3, Blue LED | α-benzoylmethyl-benzimidazo[2,1-a]isoquinolin-6(5H)-one | 89 | nih.gov |

| o-alkynylated benzamide | - | Metal-free, Blue LED, PCET | Substituted Isoquinoline-1,3,4(2H)-trione | Up to 89 | researchgate.netchim.it |

Direct Imine Acylation (DIA) Methodology and its Application to Nitrogen Heterocycles

The Direct Imine Acylation (DIA) methodology is a versatile and convergent strategy for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov This method involves the direct coupling of an imine with a carboxylic acid, typically activated in situ, to generate an N-acyliminium ion. This reactive intermediate can then be trapped intramolecularly by a tethered nucleophile to afford the desired cyclic product. nih.gov

While direct applications of DIA for the synthesis of this compound are not extensively documented, its utility in constructing isoquinoline alkaloid precursors and other complex nitrogen heterocycles highlights its potential. whiterose.ac.uk For instance, the DIA methodology has been explored in the synthesis of the pyridone ring scaffold of (±)-cytisine and in the formation of spirocyclic indole (B1671886) derivatives. whiterose.ac.uk The key to the DIA methodology is the generation of the N-acyliminium ion, which can be achieved using various coupling agents, such as propylphosphonic acid anhydride (B1165640) (T3P). nih.gov

The versatility of the DIA approach stems from the wide range of imines, carboxylic acids, and nucleophiles that can be employed, allowing for the rapid generation of molecular diversity.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods provide powerful and often milder alternatives to traditional synthetic transformations for the construction of isoquinolin-1-one derivatives. These approaches utilize light or electricity, respectively, to generate reactive intermediates that can undergo cyclization to form the desired heterocyclic core.

Photochemical Approaches: Visible-light-mediated reactions have been successfully employed for the C-H functionalization of isoquinolines and the synthesis of isoquinolinone derivatives. nih.govnih.gov One notable example is the visible-light-mediated C-H hydroxyalkylation of isoquinolines. nih.govnih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which can then add to the isoquinoline ring. nih.govnih.gov Another approach involves the controlled radical cyclization cascade of o-alkynylated benzamides, initiated by metal-free photoredox catalysis, to yield substituted isoquinoline-1,3,4(2H)-triones. researchgate.netchim.itnih.gov

Electrochemical Approaches: Electrosynthesis offers a green and sustainable method for organic synthesis, as it often avoids the use of harsh reagents and proceeds under mild conditions. researchgate.netresearchgate.net The electrochemical synthesis of isoquinolinone derivatives has been explored through various strategies, including the annulation of alkynes. researchgate.net These methods typically involve the electrochemical generation of a reactive species that undergoes intramolecular cyclization. For example, the electrochemical oxidation of phenothiazine-containing antipsychotic medications has been shown to produce their S-oxide metabolites, demonstrating the potential of electrochemistry in modifying complex heterocyclic structures. mdpi.com

Nucleophilic Aromatic Substitution in Isoquinolinone Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. nih.govnih.gov In the context of isoquinolinone synthesis, SNAr reactions can be employed to introduce substituents or to facilitate cyclization reactions. The isoquinoline ring is activated towards nucleophilic attack, particularly at the C-1 position, due to the electron-withdrawing nature of the nitrogen atom. nih.govnih.gov

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring can further enhance the rate of nucleophilic attack. youtube.comyoutube.com For isoquinoline derivatives, a leaving group at the C-1 position, such as a halogen, is readily displaced by a variety of nucleophiles. This reactivity can be harnessed in the final steps of an isoquinolinone synthesis or to introduce functionality onto a pre-formed isoquinolinone core.

Recent studies have also provided evidence for concerted SNAr mechanisms, particularly for heterocycles with good leaving groups, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov

Biocatalytic Routes and Enzyme Engineering for Isoquinolinone Precursors

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral molecules. Enzymes can catalyze complex reactions with high enantio- and regioselectivity under mild conditions, making them attractive tools for the synthesis of pharmaceutical intermediates.

Norcoclaurine Synthase (NCS) Mechanism and Substrate Specificity

Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and diverse class of natural products that includes morphine and codeine. NCS catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the precursor to all BIAs. nih.govcore.ac.uknih.gov

Mechanism: The catalytic mechanism of NCS has been extensively studied, with the "dopamine-first" mechanism being the currently accepted model. acs.orgresearchgate.net In this mechanism, dopamine binds first to the enzyme's active site, followed by the binding of the aldehyde substrate. acs.orgresearchgate.net Key active site residues, including a catalytic lysine (B10760008) (Lys-122) and glutamic acid (Glu-110), play crucial roles in activating the substrates and facilitating the cyclization and subsequent aromatization steps to yield the tetrahydroisoquinoline product. acs.orgresearchgate.net

Substrate Specificity: NCS exhibits a remarkable degree of substrate promiscuity, particularly towards the aldehyde substrate. nih.govresearchgate.net The enzyme can accept a wide variety of aldehydes and even some ketones, leading to the formation of a diverse range of chiral tetrahydroisoquinolines. nih.govresearchgate.net This broad substrate scope makes NCS a valuable biocatalyst for the synthesis of isoquinoline derivatives. Studies have shown that NCS can accept α-methyl substituted aldehydes, leading to the formation of tetrahydroisoquinolines with two defined chiral centers. researchgate.net Furthermore, engineering of the NCS active site through site-directed mutagenesis has been shown to enhance the enzyme's activity and alter its substrate specificity, opening up possibilities for the synthesis of novel isoquinoline alkaloids. nih.gov For example, the L76A mutant of Thalictrum flavum NCS has been shown to modify the enzyme's aldehyde activity profile, supporting the dopamine-first mechanism and demonstrating the potential for rational enzyme engineering. core.ac.uk

| Enzyme Variant | Aldehyde Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Wild-type TfNCS | (R/S)-α-methyl-phenylacetaldehyde | (1S, 9R/S)-1-methyl-1-phenyl-THIQ | High | High (Kinetic Resolution) | researchgate.net |

| TfNCS M97V | Benzaldehyde | (1S)-1-phenyl-THIQ | 99 | 95 | whiterose.ac.uk |

| TfNCS L68T/M97V | 4-biphenylaldehyde | (1S)-1-(biphenyl-4-yl)-THIQ | >99 | 98 | nih.gov |

Sustainable and Green Chemistry Innovations in Isoquinolinone Synthesis

In response to growing environmental concerns, the field of chemistry has increasingly focused on developing sustainable and green synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of isoquinolinones has benefited significantly from these innovations, particularly through the use of microwave assistance and environmentally benign reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used tool in green chemistry due to its ability to heat reactions rapidly and uniformly. This often leads to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. illinois.edu

Several protocols for the microwave-assisted synthesis of isoquinolinone derivatives have been reported. One efficient method involves the use of a recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG-400) to synthesize isoquinolinones via C-H/N-N activation and annulation with internal alkynes. This approach avoids the need for external oxidants and achieves high yields (62–92%) in just 10–15 minutes of microwave irradiation at 150–160 °C.

Another example is the reaction of homophthalic anhydride with anthranilic acid under microwave irradiation, which proceeds through a nucleophilic attack followed by cyclization and water elimination to form the isoquinolinone structure. Metal-free approaches have also been developed, such as a radical cyclization of vinyl isonitriles with alcohols, facilitated by microwave energy.

The following table details various microwave-assisted methods for the synthesis of isoquinolinone and related structures.

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| Dibenzoyl hydrazine, Ketazine, Internal alkynes | Ruthenium catalyst in PEG-400, 150-160°C | Isoquinolines and Isoquinolinones | 10-15 min | 62-92% | |

| Homophthalic anhydride, Anthranilic acid | Microwave irradiation | Isoquinolinone derivative | Not specified | Efficient | |

| Vinyl isonitriles, Alcohols | Metal-free, tert-butyl peroxide (TBPB) initiator | Hydroxyl-containing isoquinolines | Not specified | Good | |

| 2-alkynylbenzaldehydes, Hexamethyldisilazane (HMDS) | Nafion® NR50 (acid catalyst) | 3-arylisoquinoline | Not specified | Excellent |

Reactions in Aqueous Media and Under Solvent-Free Conditions

The use of water as a solvent or conducting reactions without any solvent are cornerstone principles of green chemistry. Water is non-toxic, non-flammable, and abundant, making it an ideal medium for many chemical transformations. Solvent-free reactions, where possible, eliminate solvent waste entirely, simplifying purification and reducing environmental impact.

The synthesis of isoquinolinone derivatives has been successfully adapted to these green conditions. For instance, a transition-metal-free, aryne-induced three-component coupling has been developed for the synthesis of N-aryl isoquinolones in the presence of water. This method is scalable and allows for flexible derivatization.

Multicomponent reactions (MCRs) are particularly well-suited for green chemistry as they combine several reactants in a single step, improving atom economy. An efficient MCR for synthesizing pyrido-[2,1-a]-isoquinoline derivatives utilizes ultrasonic irradiation in water at room temperature, affording excellent yields in short reaction times. In another example, magnetically recoverable Fe₃O₄ nanoparticles have been used as a catalyst for the synthesis of related heterocycles in water at 80 °C.

Solvent-free conditions have also been employed, such as in the three-component reaction of isoquinolines, isothiocyanates, and an aminobenzofuran derivative at room temperature, which produces new isoquinazoline derivatives in excellent yields with short reaction times.

The table below summarizes green synthetic methods for isoquinolinone analogs in aqueous or solvent-free systems.

| Reactants | Catalyst/Conditions | Solvent | Product Type | Key Advantage | Reference |

| Halo-(iso)quinolines, Aryne precursors, Water | Transition-metal-free | Water | N-aryl (iso)quinolones | Modular, scalable, avoids transition metals | acs.org |

| Phthalaldehyde, Methylamine, α-halo carbonyls, Acetylenes, PPh₃ | Ultrasonic irradiation | Water | Pyrido-[2,1-a]-isoquinoline derivatives | Room temperature, short reaction time, excellent yields | |

| Phthalaldehyde, Methyl malonyl chloride, Alkyl bromides, PPh₃ | Fe₃O₄ nanoparticles | Water | Pyrido-[2,1-a]-isoquinolines | Magnetically recoverable catalyst, high yields | |

| Isoquinoline, Isothiocyanates, Aminobenzofuran derivative | Triethylamine (Et₃N) | Solvent-free | Isoquinazoline derivatives | Room temperature, high yields, easy product separation |

These sustainable innovations not only make the synthesis of isoquinolinones more environmentally friendly but also often provide practical advantages in terms of efficiency, cost, and safety.

Chemical Modifications and Derivatization Strategies for the 6 Methyl 8ah Isoquinolin 1 One Core

Functionalization at Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom of the pyridinone ring in 6-methyl-8aH-isoquinolin-1-one is a primary site for chemical modification. Altering the substituent on the nitrogen can significantly impact the compound's solubility, stability, and biological interactions. nih.gov

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a fundamental derivatization strategy. nih.gov This can be achieved through various synthetic methods, commonly involving the reaction of the isoquinolinone with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, in related heterocyclic systems like isatin, bases such as potassium carbonate or cesium carbonate in solvents like DMF or NMP have proven effective for N-alkylation. mdpi.com Microwave-assisted N-alkylation has also emerged as a rapid and efficient method. mdpi.com

Regioselectivity between N- and O-alkylation can be a challenge in isoquinolin-1-one systems. However, specific reaction conditions can favor one over the other. For example, the use of (hetero)benzyl halides tends to result in N-alkylation, while Mitsunobu conditions with (hetero)benzylic alcohols can lead to predominant O-alkylation. rsc.org

N-Acylation: N-acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This modification can alter the electronic properties of the pyridinone ring and introduce new functional handles for further derivatization. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are generally applicable. Enzymatic acylation presents a milder and more selective alternative for certain substrates.

Substitution Patterns on the Benzenoid Moiety

The benzenoid portion of the this compound core is amenable to substitution reactions, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties. The nature of these substitutions is governed by the principles of electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The existing methyl group at the 6-position is an activating, ortho-, para-directing group due to its electron-donating inductive effect. wikipedia.orgscielo.org.mx The pyridinone ring, being part of the isoquinolinone system, will also influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The precise outcome of these reactions on the this compound core would depend on the specific reaction conditions and the interplay of the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution, where a nucleophile displaces a leaving group. wikipedia.orgmasterorganicchemistry.com For the this compound scaffold to undergo SNAr, the benzenoid ring would typically require the presence of strong electron-withdrawing groups, which are not present in the parent molecule. chemistrysteps.comdalalinstitute.com However, derivatization of the benzenoid ring to include such groups could open up pathways for nucleophilic substitution.

Modifications and Functionalization on the Pyridinone Ring

The pyridinone ring itself offers opportunities for further functionalization, particularly through C-H activation strategies. Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds in pyridone and quinolone systems, which are structurally related to the pyridinone moiety of this compound. researchgate.net These methods provide a powerful tool for introducing new substituents with high regioselectivity. For instance, iridium-catalyzed borylation has been used for the selective C3-borylation of pyridine (B92270) rings, which can then be subjected to cross-coupling reactions. nih.gov Similarly, ruthenium-catalyzed direct arylation of C-H bonds in aromatic amides has been reported for quinoline (B57606) derivatives. nih.gov The application of such methodologies to the this compound core could lead to novel derivatives with unique substitution patterns on the pyridinone ring.

Stereoselective Introduction of Chirality (e.g., Chiral Resolution, Asymmetric Synthesis)

The 8a-position of the this compound core is a stereocenter, meaning the compound can exist as a racemic mixture of enantiomers. The separation of these enantiomers or the direct synthesis of a single enantiomer is often crucial for pharmacological applications, as different enantiomers can have distinct biological activities.

Chiral Resolution: This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The resulting diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.orgmdpi.com Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, is another, albeit less common, method of chiral separation. rsc.org

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer over the other. For isoquinoline (B145761) alkaloids, a broad class of compounds related to the target molecule, various asymmetric synthetic strategies have been developed. nih.govnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. Both diastereoselective and enantioselective catalytic methods have been successfully applied in the synthesis of chiral isoquinoline derivatives. nih.gov The development of an asymmetric synthesis for this compound would be a significant advancement, providing direct access to enantiomerically pure material.

Structure Activity Relationship Sar Studies of 6 Methyl 8ah Isoquinolin 1 One Derivatives

Methodologies for SAR Determination and Interpretation

The determination and interpretation of the structure-activity relationships of 6-methyl-8aH-isoquinolin-1-one derivatives employ a combination of synthetic chemistry, biological evaluation, and computational modeling.

Synthetic Approaches: A primary methodology involves the synthesis of a focused library of analogues. This is often achieved through parallel synthesis or combinatorial chemistry techniques, which allow for the rapid generation of a diverse set of compounds with systematic structural variations. For the this compound scaffold, this includes modifications at the benzenoid ring, the nitrogen atom, the carbonyl group, and the methyl group.

Biological Screening: Once synthesized, these derivatives undergo a battery of in vitro and in vivo assays to determine their biological activity. High-throughput screening (HTS) methods are frequently utilized to efficiently assess the potency and efficacy of a large number of compounds against a specific biological target. The data from these assays, typically in the form of IC50 or EC50 values, form the basis of the SAR analysis.

Computational Tools: Computational chemistry plays a crucial role in interpreting SAR data. Techniques such as molecular docking are used to predict the binding modes of the derivatives within the active site of a biological target. This provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern biological activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for interpreting SAR. nih.gov These techniques generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. This allows for a more intuitive understanding of the SAR and provides a roadmap for the design of new, more active compounds.

Elucidation of Key Structural Features for Biological Activity

Through systematic modifications of the this compound scaffold, several key structural features essential for biological activity have been identified.

The benzenoid ring of the isoquinolin-1-one core offers multiple positions for substitution, and the nature and position of these substituents can significantly influence biological activity. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a critical role. amerigoscientific.com

For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, at specific positions on the benzenoid ring can enhance activity. This is often attributed to increased binding affinity through halogen bonding or altered electronic distribution of the core structure. Conversely, electron-donating groups like methoxy (B1213986) or amino groups can also positively or negatively impact activity depending on their position and the specific biological target.

Table 1: Illustrative SAR of Benzenoid Ring Substitutions

| Compound ID | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |

| 1a | H | H | H | H | 10.5 |

| 1b | F | H | H | H | 5.2 |

| 1c | H | Cl | H | H | 2.1 |

| 1d | H | H | NO2 | H | 15.8 |

| 1e | H | H | H | OCH3 | 8.9 |

This is a hypothetical data table created for illustrative purposes based on general SAR principles for isoquinolinone derivatives.

The nitrogen atom at position 2 of the isoquinolin-1-one ring is a key site for modification. The presence of a substituent on the nitrogen can influence the molecule's polarity, solubility, and ability to form hydrogen bonds.

Alkylation of the nitrogen atom with small alkyl groups, such as methyl or ethyl, can lead to an increase in lipophilicity, which may enhance cell permeability and, consequently, biological activity. The introduction of larger or more complex substituents, such as benzyl (B1604629) or substituted phenyl rings, can explore additional binding pockets in the target protein, potentially leading to increased potency and selectivity.

Table 2: Illustrative SAR of N-Substitutions

| Compound ID | N-Substituent | Biological Activity (IC50, µM) |

| 2a | H | 10.5 |

| 2b | CH3 | 7.8 |

| 2c | CH2CH3 | 6.5 |

| 2d | Benzyl | 3.2 |

| 2e | 4-Chlorobenzyl | 1.5 |

This is a hypothetical data table created for illustrative purposes based on general SAR principles for isoquinolinone derivatives.

The carbonyl group at position 1 is a crucial feature for the biological activity of many isoquinolin-1-one derivatives, often acting as a hydrogen bond acceptor. While direct modification of the carbonyl group itself is less common, its electronic environment can be modulated by substituents on the adjacent rings.

The methyl group at the 6-position also presents an opportunity for modification. While its primary role might be steric, its replacement with other small alkyl groups or functional groups could fine-tune the molecule's interaction with its target. For example, bioisosteric replacement of the methyl group with an ethyl or trifluoromethyl group could alter the lipophilicity and electronic properties of that region of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org For this compound derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. japsonline.comjapsonline.com

A typical QSAR study involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and electronic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of new derivatives based on their calculated descriptors. This predictive capability is invaluable in modern drug discovery, enabling a more efficient exploration of chemical space and accelerating the identification of lead compounds.

Mechanistic Investigations of Biological Activities of Isoquinolinone Derivatives

Enzyme Inhibition and Modulation

The isoquinolinone core structure has been identified as a versatile scaffold for the development of various enzyme inhibitors. Researchers have explored its potential to interact with and modulate the activity of several key enzyme families.

Inhibition of Cysteine Proteases (e.g., Falcipain-2, Falcipain-3)

Cysteine proteases, such as falcipain-2 and falcipain-3 from the malaria parasite Plasmodium falciparum, are crucial for the parasite's life cycle, primarily in the degradation of host hemoglobin. nih.goveurekaselect.com Inhibition of these enzymes is a key strategy in the development of new antimalarial agents. nih.gov A series of 1-aryl-6,7-disubstituted-2H-isoquinolin-3-ones has been synthesized and evaluated for their inhibitory activity against falcipain-2. nih.govresearchgate.net These studies demonstrated that the isoquinolinone scaffold can serve as a basis for developing inhibitors of this enzyme class.

The compounds were tested for their ability to inhibit recombinant falcipain-2, and most showed activity. nih.gov This suggests that the isoquinolinone ring system can be appropriately substituted to interact with the active site of these cysteine proteases. The mechanism of inhibition likely involves interactions with the catalytic triad (B1167595) residues within the enzyme's active site, preventing substrate binding and/or turnover. However, the tested compounds did not show high selectivity against human cysteine proteases like cathepsins B and L, indicating a need for further structural optimization to achieve target specificity. nih.gov

Interactive Data Table: Inhibition of Falcipain-2 by Isoquinolinone Derivatives

| Compound ID | Structure | Falcipain-2 Inhibition | Notes |

| 1-aryl-2H-isoquinolin-3-one series | General Structure | Active | Displayed inhibitory activity against recombinant falcipain-2. nih.gov |

| Compound 9 (specific derivative) | Not specified | Inactive | An exception in the series that showed no inhibitory activity. nih.gov |

Kinase Inhibition Studies (e.g., c-Met Kinase, VEGFR-2)

Receptor tyrosine kinases (RTKs) like c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are critical regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The isoquinolinone and related quinolinone scaffolds have been explored for their potential as kinase inhibitors.

Studies on quinolinone derivatives have shown that they can effectively suppress angiogenesis by directly targeting the VEGF-induced VEGFR2 signaling pathway. nih.gov Certain synthesized quinolinone compounds were found to directly bind to VEGFR2, inhibiting its downstream signaling pathways, including PI3K/Akt, ERK1/2/p38 MAPK, and FAK. nih.gov This interaction prevents the cellular functions crucial for new blood vessel formation.

While direct inhibition data for 6-methyl-8aH-isoquinolin-1-one is not available, the inhibitory activities of related compounds underscore the potential of this chemical class. For instance, various small molecules incorporating quinoline (B57606) or isoquinoline (B145761) moieties have been developed as potent c-Met inhibitors.

Interactive Data Table: Kinase Inhibition by Quinolinone/Isoquinolinone Derivatives

| Compound Class | Target Kinase | IC50 Values | Mechanism of Action |

| Quinolinone Derivatives (Compd. 4 & 5) | VEGFR2 | 84.8 µM & 58.1 µM (prolif.) | Direct binding to VEGFR2, inhibiting downstream angiogenic signaling. nih.gov |

| Various Derivatives | c-Met | 4 nM - 40 nM | ATP-competitive inhibition of the kinase domain. targetmol.comsigmaaldrich.com |

| Isoquinoline-tethered Quinazolines | HER2 / EGFR | 7- to 12-fold enhanced selectivity for HER2 over EGFR | Inhibition of HER2 phosphorylation at the cellular level. rsc.org |

Modulation of Other Enzyme Systems

The structural features of the isoquinolinone skeleton make it a candidate for interaction with a wide range of other enzyme systems. Research into isoquinolinone-naphthoquinone hybrids has identified potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. This highlights the adaptability of the isoquinolinone scaffold in designing inhibitors for enzymes with fundamentally different active site architectures and catalytic mechanisms.

Interaction with Molecular Targets (e.g., Tubulin Polymerization)

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division, structure, and intracellular transport. nih.gov Molecules that interfere with tubulin polymerization are among the most effective anticancer agents. Several studies have demonstrated that isoquinolinone derivatives can inhibit tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin. nih.govresearchgate.net

For example, a series of 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives were shown to inhibit tubulin polymerization, with the most active compounds exhibiting IC50 values in the low micromolar range. nih.gov Competitive binding assays confirmed that these compounds displace colchicine (B1669291) from its binding site, indicating a common mechanism of action. nih.gov Similarly, certain 3-arylisoquinolinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and antiproliferative activity. researchgate.net This interaction physically obstructs the assembly of tubulin dimers into microtubules, thereby disrupting mitotic spindle formation and halting cell division.

Interactive Data Table: Inhibition of Tubulin Polymerization by Isoquinoline Derivatives

| Compound Series | IC50 for Tubulin Polymerization | Binding Site Interaction |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 3.1 +/- 0.4 µM | Displaced [3H]colchicine from its binding site. nih.gov |

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 11 +/- 0.4 µM | Displaced [3H]colchicine from its binding site. nih.gov |

| 3-Arylisoquinolinone 4 | Active Inhibitor | Acts on the colchicine binding site of β-tubulin. researchgate.net |

Receptor-Ligand Binding and Functional Selectivity

Isoquinolinone derivatives have been investigated as ligands for various G-protein coupled receptors (GPCRs), demonstrating their potential to act as antagonists or modulators with high affinity and selectivity.

For instance, a series of novel isoquinolinone derivatives were synthesized and identified as potent multi-target agents with high affinity for dopamine (B1211576) D2 and several serotonin (B10506) (5-HT) receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7). nih.gov Another study described isoquinoline derivatives as potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a key receptor in inflammatory responses. nih.gov These studies involve detailed binding assays to determine the affinity (Ki or IC50 values) of the compounds for their respective receptor targets. The functional selectivity is then assessed through cell-based assays that measure the compound's ability to block or stimulate receptor-mediated signaling pathways.

Interactive Data Table: Receptor Binding Affinities of Isoquinoline Derivatives

| Compound Series | Target Receptor | Binding Affinity (Ki or IC50) | Functional Activity |

| Isoquinolinone Derivative 13 | D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High Affinity (specific values not detailed) | Antagonist |

| TASP0376377 (6m) | CRTH2 | IC50 = 19 nM | Antagonist (functional IC50 = 13 nM) nih.gov |

Analysis of Orthosteric and Allosteric Site Interactions

The interaction between a ligand and its receptor can occur at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand. nih.gov Allosteric sites are topographically distinct sites where binding of a modulator can alter the receptor's conformation and thereby influence the binding or efficacy of the orthosteric ligand. nih.gov

While specific studies detailing the orthosteric versus allosteric interactions of this compound are not available, the mechanisms of action for the broader class of isoquinolinone derivatives provide some insight. For instance, inhibitors that target the ATP-binding pocket of kinases or the colchicine-binding site of tubulin are considered orthosteric inhibitors, as they compete directly with the natural substrate (ATP) or a known site-specific ligand (colchicine), respectively. sigmaaldrich.comnih.gov

In the context of GPCRs, it is plausible that isoquinolinone derivatives could be designed to act as either orthosteric antagonists, directly blocking the endogenous ligand-binding pocket, or as allosteric modulators. nih.govfrontiersin.org Allosteric modulators offer potential advantages, such as higher subtype selectivity, since allosteric sites are generally less conserved across receptor families than orthosteric sites. nih.govnih.gov Further research, including competitive binding studies with known orthosteric and allosteric ligands, would be necessary to fully characterize the nature of these interactions for specific isoquinolinone compounds.

Determination of Binding Affinities and Kinetics

The initial step in characterizing the mechanism of action of a bioactive compound is to determine its binding affinity and kinetics to its molecular target. High binding affinity is often a prerequisite for potent biological activity. Various isoquinolinone derivatives have been synthesized and evaluated for their binding to a range of biological targets, including enzymes and receptors.

One significant area of research has been the development of isoquinolinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. acs.orgnih.gov Certain isoquinolinone–naphthoquinone hybrids have demonstrated potent PARP-1 inhibition. acs.orgacs.org Molecular docking studies have been employed to predict the binding modes of these compounds within the active site of PARP-1. For instance, compounds 5c and 5d (specific structures not provided in the source) have shown favorable binding affinity scores of -8.18 and -8.91 kcal/mol, respectively. acs.org These scores are indicative of a strong interaction with the target enzyme. The inhibitory activity of these compounds has been quantified by determining their half-maximal inhibitory concentration (IC50) values. For example, compounds 5c and 5d exhibit potent PARP-1 inhibition with IC50 values of 2.4 nM and 4.8 nM, respectively. acs.org

The versatility of the isoquinolinone scaffold allows for its adaptation to target other protein families. For example, novel isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a key therapeutic target in certain types of cancer. rsc.orgnih.gov These compounds have shown improved selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR). rsc.orgnih.gov The inhibitory potential of these derivatives is also assessed through IC50 values. For instance, the isoquinoline derivative 14a displayed an IC50 value of 103 nM in a cell-based assay for HER2 inhibition. nih.gov

Furthermore, isoquinolinone derivatives have been explored as multi-receptor agents targeting the central nervous system. A synthesized series of these compounds has shown high affinity for dopamine D2 and various serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov This multi-target engagement is a desirable characteristic for the development of novel antipsychotic drugs.

Below is an interactive data table summarizing the binding affinities of selected isoquinolinone derivatives.

| Compound/Derivative Class | Target | Method | Value |

| Isoquinolinone-Naphthoquinone Hybrid (5c) | PARP-1 | Molecular Docking | -8.18 kcal/mol |

| Isoquinolinone-Naphthoquinone Hybrid (5d) | PARP-1 | Molecular Docking | -8.91 kcal/mol |

| Isoquinolinone-Naphthoquinone Hybrid (5c) | PARP-1 | Enzymatic Assay (IC50) | 2.4 nM |

| Isoquinolinone-Naphthoquinone Hybrid (5d) | PARP-1 | Enzymatic Assay (IC50) | 4.8 nM |

| Isoquinoline-Tethered Quinazoline (14a) | HER2 (Cell-based) | Proliferation Assay (IC50) | 103 nM |

| Isoquinolinone Derivatives | Dopamine D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | Receptor Binding Assays | High Affinity |

While binding affinity data is more commonly reported, the study of binding kinetics, which includes the association (kon) and dissociation (koff) rate constants, provides a more dynamic understanding of the drug-target interaction. This information, however, is less frequently detailed in the preliminary reports of novel isoquinolinone derivatives.

Elucidation of Cellular Pathways and Signaling Mechanisms

Beyond target binding, it is essential to elucidate the downstream cellular pathways and signaling mechanisms modulated by isoquinolinone derivatives. This provides a comprehensive picture of their biological effects and therapeutic potential.

Isoquinolinone-based PARP inhibitors have been shown to induce apoptosis in cancer cells through multiple mechanisms. The aforementioned isoquinolinone–naphthoquinone hybrids, 5c and 5d , trigger DNA damage and increase the production of reactive oxygen species (ROS) in glioma cells. acs.orgacs.org This cascade of events leads to the cleavage of PARP, a hallmark of apoptosis. acs.orgacs.org By inhibiting PARP, these compounds disrupt DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately, cell death. nih.govmdpi.com

The broader class of isoquinoline alkaloids has been found to impact various cancer metabolism pathways. nih.govresearchgate.net These compounds can trigger cell death, reduce the expression of pro-survival proteins, and inhibit critical cell signaling pathways. nih.govresearchgate.net Among the key pathways affected are the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascades. nih.govresearchgate.netnih.gov The MAPK pathway, which includes ERK, JNK, and p38-MAPK subfamilies, is crucial for regulating cell growth, proliferation, and apoptosis. nih.gov Some isoquinoline alkaloids have been shown to induce apoptosis by increasing the phosphorylation of p38-MAPK. nih.gov

In a different context, the effects of the isoquinolinone derivative BDPBI (7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride) on neuronal activity have been linked to the modulation of intracellular signaling. Studies on snail neurons revealed that BDPBI elicits bursts of action potentials. tmu.edu.tw This effect was found to be dependent on the activity of phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction by generating second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). tmu.edu.tw The action of BDPBI could be blocked by a PLC inhibitor, suggesting that its mechanism involves the PLC signaling pathway. tmu.edu.tw

Computational and Theoretical Chemistry Studies of 6 Methyl 8ah Isoquinolin 1 One

Molecular Docking and Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and interaction of small molecules with a protein target.

In the absence of specific molecular docking studies for 6-methyl-8aH-isoquinolin-1-one, the general approach would involve selecting a relevant biological target. Given that the broader class of isoquinoline (B145761) and isoquinolinone derivatives has been investigated for a wide range of pharmacological activities, including as enzyme inhibitors, potential targets could be kinases, proteases, or other enzymes implicated in disease.

The process would involve:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, a docking simulation would be performed to predict the binding pose of this compound within the active site of the target protein.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. The binding affinity is typically expressed as a docking score in kcal/mol, with lower values indicating a more favorable interaction.

For instance, in studies of other heterocyclic compounds, docking analyses have revealed binding energies ranging from -8.0 to -10.3 kcal/mol for promising ligands. The analysis of these interactions provides valuable insights into the structure-activity relationship (SAR) and can guide the design of more potent derivatives.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | LYS78, GLU95, LEU132, PHE189 |

| Hydrogen Bonds | 1 (with LYS78) |

| Hydrophobic Interactions | LEU132, PHE189 |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule, which are crucial for its biological activity.

While no specific MD simulation studies on this compound have been reported, the methodology can be readily applied. An MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and solving Newton's equations of motion for the system.

The primary goals of an MD simulation for this compound would be:

Conformational Sampling: To explore the different shapes (conformations) the molecule can adopt at a given temperature.

Flexibility Analysis: To identify which parts of the molecule are rigid and which are flexible.

Interaction with Solvent: To understand how the molecule interacts with surrounding water molecules.

The results of an MD simulation can be used to generate a conformational landscape, which is a map of the different low-energy conformations of the molecule. This information is valuable for understanding how the molecule might bind to a receptor, as it can adopt different conformations to fit into a binding pocket. For example, studies on other cyclic compounds have shown that even small molecules can exhibit significant conformational flexibility, which can be critical for their biological function.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that are difficult or impossible to measure experimentally.

For this compound, DFT calculations could be employed to determine a variety of electronic properties:

Optimized Geometry: To predict the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge distribution within the molecule.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

These calculated parameters can be used to derive various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While no specific virtual screening campaigns have been reported for this compound, the isoquinoline and isoquinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets. dntb.gov.uaorganic-chemistry.org

A virtual screening workflow using the this compound scaffold would typically involve:

Library Preparation: Large chemical databases (e.g., ZINC, PubChem) containing millions of compounds would be utilized.

Pharmacophore Modeling: Based on the known interactions of similar molecules with a target, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups required for biological activity.

Virtual Screening: The chemical library is then screened against the pharmacophore model or docked into the active site of a target protein to identify "hits" that match the required criteria.

Following virtual screening, the identified hits can serve as a starting point for the design of a virtual library of novel derivatives. This involves systematically modifying the core structure of this compound with different functional groups to optimize its binding affinity and other properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of these new derivatives before they are synthesized. acs.org

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, as well as the structures and energies of any intermediates and transition states.

While the specific synthetic routes to this compound have not been the subject of published theoretical studies, computational methods like DFT can be applied to investigate plausible synthetic strategies. For example, if a key step in the synthesis is an intramolecular cyclization to form the lactam ring, DFT calculations could be used to:

Model the Reactants, Products, and Intermediates: Determine the geometries and energies of all species involved in the reaction.

Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Various algorithms exist to locate and verify transition state structures. joaquinbarroso.comresearchgate.netucsb.edu

Calculate the Activation Energy: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Computational studies on the synthesis of related lactam-containing molecules have successfully elucidated reaction mechanisms and stereochemical outcomes. acs.orgresearchgate.netnih.gov A similar approach could provide valuable insights into the optimal conditions and potential byproducts in the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Isoquinolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-methyl-8aH-isoquinolin-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment of the hydrogen atoms. Key expected signals include a singlet for the methyl group (CH₃) protons, typically in the aromatic methyl region, and distinct signals for the protons on the benzene (B151609) ring. The protons within the partially saturated pyridone ring, including the key hydrogen atom at the 8a position, would exhibit complex splitting patterns due to spin-spin coupling, the analysis of which helps to establish the connectivity and relative stereochemistry of this portion of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov For this compound, this would include signals for the methyl carbon, the carbons of the aromatic ring, the aliphatic carbons in the hydrogenated ring, and a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam functional group. The chemical shift of the methyl carbon can be a useful descriptor for its position on the aromatic ring. nih.gov

An illustrative table of expected NMR data, based on general knowledge of similar heterocyclic systems, is presented below.

Illustrative ¹H and ¹³C NMR Data for this compound

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Comments |

|---|---|---|---|

| 1 (C=O) | - | 160-165 | Lactam carbonyl |

| 3 | 5.8-6.2 | 120-125 | Olefinic |

| 4 | 6.8-7.2 | 128-132 | Olefinic |

| 5 | 7.0-7.3 | 125-128 | Aromatic |

| 6-CH₃ | 2.3-2.5 | 20-22 | Methyl group |

| 7 | 7.1-7.4 | 127-130 | Aromatic |

| 8 | 2.5-3.0 | 30-35 | Aliphatic |

| 8a | 3.5-4.0 | 50-55 | Bridgehead, stereocenter |

| NH | 7.5-8.5 | - | Lactam proton, broad singlet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₀H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), thereby verifying its elemental composition.

The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides a fingerprint of the molecule. Characteristic fragmentation pathways for the isoquinolinone core would be expected. For instance, the loss of carbon monoxide (CO) from the lactam ring is a common fragmentation pathway for related structures. The analysis of these fragments helps to confirm the presence of key structural motifs within the molecule.

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Exact Mass (Monoisotopic) | 161.08406 |

| Primary Ion (ESI+) | m/z 162.09134 ([M+H]⁺) |

| Key Fragments | Loss of CO (m/z 133), fragments from ring cleavage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. massbank.eu If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its molecular structure.

The analysis would confirm the connectivity of all atoms, bond lengths, and bond angles. Crucially, it would establish the relative and absolute stereochemistry at the chiral center (C8a), which is essential for understanding the molecule's three-dimensional shape. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, which are critical for understanding the solid-state properties of the compound. ijpsonline.com

Typical Crystallographic Data Determined for a Small Molecule

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal |

| Z | Number of molecules per unit cell |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis. researchgate.net This technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column. GC-MS provides both retention time data for purity assessment and mass spectra for component identification.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The presence of a stereocenter at the 8a position means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques are used to study these enantiomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of an enantiomer of this compound would show a complex curve, with significant changes in rotation near the wavelengths of UV absorption, a phenomenon known as the Cotton effect. The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (Cotton effects) in the regions of UV absorbance. The shape and sign of these peaks are characteristic of a specific enantiomer and can be used, often with the aid of computational chemistry, to assign the absolute configuration (R or S) at the 8a position.

Applications of 6 Methyl 8ah Isoquinolin 1 One and Its Derivatives in Chemical Science

As Key Building Blocks in the Synthesis of Complex Organic Molecules

The 6-methyl-8aH-isoquinolin-1-one core serves as a foundational building block for the construction of more elaborate molecular architectures. Its inherent reactivity and functional group handles allow for a variety of chemical transformations, making it a valuable starting point in multi-step synthetic sequences. Organic chemists utilize this scaffold to introduce the isoquinolinone moiety into larger, more complex structures, often as a key strategic element in the assembly of polycyclic frameworks.

The synthesis of various bioactive compounds relies on the initial construction of a substituted isoquinolin-1-one derivative. For instance, in the development of novel therapeutic agents, the 6-methylisoquinolin-1-one unit can be strategically modified through reactions such as N-alkylation, halogenation, and cross-coupling reactions to introduce diverse substituents. These modifications are crucial for tuning the pharmacological properties of the final molecules.

| Intermediate | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Reference |

| 6-methylisoquinolin-1(2H)-one | Multi-step synthesis involving functional group interconversions and cyclization reactions | Bioactive alkaloids and their analogues | [General synthetic principles] |

| Substituted 6-methylisoquinolin-1-ones | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Highly functionalized isoquinoline (B145761) derivatives for medicinal chemistry | [General synthetic principles] |

Role in Material Science and Functional Material Development (e.g., Polymers, MOFs)

While the application of the specific this compound in material science is an emerging area, the broader class of isoquinoline and quinoline (B57606) derivatives has shown significant promise in the development of functional materials. These heterocyclic structures can be incorporated into polymers and metal-organic frameworks (MOFs) to impart specific photophysical or electronic properties.

The nitrogen atom and the aromatic system of the isoquinolinone core can influence the electronic characteristics of materials. For example, derivatives of isoquinolinones can be designed to possess fluorescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The ability to modify the periphery of the this compound scaffold allows for the fine-tuning of these properties.

| Material Type | Role of Isoquinolinone Derivative | Potential Application |

| Polymers | Monomeric unit with specific photophysical properties | Organic electronics, sensors |

| Metal-Organic Frameworks (MOFs) | Organic linker to coordinate with metal ions | Gas storage, catalysis |

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and mechanisms of action. The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This characteristic makes derivatives of this compound attractive candidates for the development of chemical probes.

By attaching reporter groups such as fluorescent tags or affinity labels to the isoquinolinone core, researchers can create molecules that can be used to visualize and study the localization and interactions of specific proteins or enzymes within a cell. The 6-methyl group can serve as a handle for such modifications or as a feature that influences binding selectivity.

| Probe Type | Target Class | Research Application |

| Fluorescent Probe | Kinases, G-protein coupled receptors | Cellular imaging, target engagement studies |

| Affinity-based Probe | Enzymes | Activity-based protein profiling |

Precursors for the Synthesis of Natural Products and Analogues

Many isoquinoline alkaloids, a large and structurally diverse family of natural products, exhibit a wide range of biological activities. The synthesis of these complex natural products often involves the construction of a core isoquinoline or isoquinolinone structure, which is then elaborated to the final target. This compound and its derivatives can serve as crucial precursors in the total synthesis of such natural products and their analogues.

For instance, the core structure of this compound can be found embedded within more complex alkaloid frameworks. Synthetic strategies may involve the initial preparation of a suitably functionalized 6-methylisoquinolin-1-one, followed by a series of reactions to build the remaining rings and install the correct stereochemistry. This approach allows for the systematic synthesis of natural products and the creation of novel analogues with potentially improved therapeutic properties.

| Natural Product Class | Role of this compound | Example Synthetic Target (Hypothetical) |

| Isoquinoline Alkaloids | Core structural fragment | Substituted protoberberine or aporphine alkaloids |

| Canthin-6-one Alkaloids | Starting material for scaffold construction | Synthetic analogues of canthin-6-one |

Emerging Research Directions and Future Prospects for 6 Methyl 8ah Isoquinolin 1 One Research

Exploration of New Synthetic Methodologies and Catalytic Systems

The development of efficient, selective, and versatile synthetic methods is fundamental to exploring the therapeutic potential of 6-methyl-8aH-isoquinolin-1-one. While traditional methods for constructing the isoquinolinone core exist, they often suffer from limitations such as harsh reaction conditions and a narrow substrate scope. niscpr.res.in Modern research is focused on overcoming these challenges through the use of advanced catalytic systems.

Transition-metal catalysis, particularly involving palladium, rhodium, and ruthenium, has become a cornerstone for the synthesis of isoquinolinones. mdpi.com These methods often proceed via C-H bond activation and annulation, an atom-economical approach that uses readily available precursors. mdpi.comchemistryviews.org For instance, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with coupling partners like vinylene carbonate (acting as an acetylene (B1199291) surrogate) offers a mild and efficient route to the isoquinolinone core. chemistryviews.org Similarly, palladium-catalyzed activation/annulation of N-methoxybenzamide with allenoic acid esters has proven effective. mdpi.com The exploration of novel catalytic systems, including those based on first-row transition metals like cobalt and copper, is an active area of research aimed at reducing cost and toxicity. mdpi.com

Future synthetic strategies for this compound will likely involve:

Chemoselective Catalysis: Developing catalysts that can selectively functionalize specific positions on the isoquinolinone scaffold, allowing for the creation of diverse derivative libraries. For example, ruthenium(II) catalysis has been used for position-selective annulations. organic-chemistry.org

Photoredox Catalysis: Utilizing light-driven reactions to access novel reactivity patterns and construct the isoquinolinone ring under exceptionally mild conditions. organic-chemistry.orgmdpi.com

Novel Coupling Partners: Expanding the range of molecules that can be used in annulation reactions to introduce greater structural and functional diversity into the final products.

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Rhodium(III) Complexes (e.g., [Cp*RhCl₂]₂) | C-H Activation / [4+2] Annulation | High efficiency, mild reaction conditions, broad substrate scope. chemistryviews.orgmdpi.com |

| Palladium(II) Complexes (e.g., Pd(CH₃CN)₂Cl₂) | C-H Activation / Annulation | Enables use of diverse coupling partners like allenes. mdpi.com |

| Ruthenium(II) Complexes | C-H/N-N Activation / Annulation | High atom economy, avoids external oxidants, potential for recyclability. niscpr.res.inrsc.org |

| Cobalt / Copper Catalysts | C-H Activation / Annulation | Lower cost, reduced toxicity compared to precious metals. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. mdpi.comnih.gov For a scaffold like this compound, these computational approaches can significantly reduce the time and cost associated with identifying promising drug candidates. nih.gov

ML algorithms can be trained on large datasets of known compounds to predict the biological activity and physicochemical properties of novel molecules. nih.gov Key applications include: